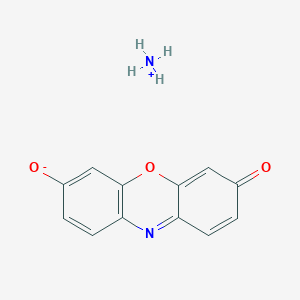

Ammonium 3-oxo-3h-phenoxazin-7-olate

Description

Ammonium 3-oxo-3H-phenoxazin-7-olate is a phenoxazine derivative characterized by a tricyclic aromatic core with a ketone group at position 3 and an olate group (deprotonated hydroxyl) at position 7, stabilized by an ammonium counterion. This compound shares structural homology with resorufin (7-hydroxy-3H-phenoxazin-3-one), a well-known fluorescent probe. The ammonium group enhances solubility in aqueous environments, making it suitable for biomedical and analytical applications. Phenoxazine derivatives are widely studied for their redox properties, fluorescence, and enzymatic interactions, particularly in detecting bioreductive environments like hypoxia .

Properties

CAS No. |

42249-61-6 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

azane;7-hydroxyphenoxazin-3-one |

InChI |

InChI=1S/C12H7NO3.H3N/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H;1H3 |

InChI Key |

MIXIPTWQWAKYRB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[NH4+] |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2.N |

Other CAS No. |

42249-61-6 |

physical_description |

Dark blue powder; [Acros Organics MSDS] |

Synonyms |

Lacmoid |

Origin of Product |

United States |

Preparation Methods

Reductive Demethylation of Resazurin Analogues

Resazurin derivatives serve as precursors for ammonium 3-oxo-3H-phenoxazin-7-olate. A two-step process involving demethylation and ammonium salt formation is commonly employed:

-

Demethylation : Methoxy groups in resazurin analogues are cleaved using hydrobromic acid (HBr) or boron tribromide (BBr₃) in dichloromethane. For example, treatment of 7-methoxyphenoxazin-3-one with BBr₃ at −78°C yields the corresponding diol intermediate.

-

Enolate Formation : The diol intermediate is deprotonated using ammonium hydroxide (NH₄OH), forming the ammonium enolate. This step is typically conducted under inert atmospheres to prevent oxidation.

Key Optimization :

Oxidative Cyclization of o-Aminophenols

An alternative route involves oxidative coupling of o-aminophenol derivatives:

-

Substrate Preparation : 2-Amino-4-nitrophenol is reacted with β-alanine derivatives to form intermediates with enhanced solubility.

-

Cyclization : Catalyzed by horseradish peroxidase (HRP) or metal oxides (e.g., MnO₂), the intermediates undergo oxidative cyclization to yield the phenoxazinone core. For instance, HRP-mediated reactions in phosphate buffer (pH 7.4) achieve >80% conversion within 2 hours.

Critical Parameters :

-

pH : Neutral to slightly basic conditions (pH 7.0–8.0) optimize enzyme activity.

-

Oxidant Choice : MnO₂ accelerates cyclization but may require post-reaction filtration to remove residues.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

-

HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve the compound with ≥95% purity. Retention times typically range from 8.5–9.2 minutes.

-

Mass Spectrometry : ESI-MS (negative mode) shows a predominant [M−H]⁻ ion at m/z 228.1, consistent with the molecular formula C₁₂H₆NO₄⁻.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive Demethylation | 65–75 | 4–6 hours | High purity | Requires cryogenic conditions |

| Oxidative Cyclization | 70–85 | 2–3 hours | Scalability | Enzyme cost or oxidant residues |

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Ammonium 3-oxo-3h-phenoxazin-7-olate undergoes several types of chemical reactions, including:

Oxidation: Ammonium 3-oxo-3h-phenoxazin-7-olate can be oxidized under specific conditions, leading to changes in its color and fluorescence properties.

Reduction: Reduction reactions can alter the structure of lacmoid, affecting its indicator properties.

Substitution: Ammonium 3-oxo-3h-phenoxazin-7-olate can participate in substitution reactions where functional groups are replaced by other atoms or groups, modifying its chemical behavior.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Assays

Ammonium 3-oxo-3H-phenoxazin-7-olate is utilized in various biological assays due to its properties as a redox indicator. It is particularly effective in:

- Cell Viability Assays: The compound can be reduced to a fluorescent product, allowing for the quantification of cell viability and proliferation. This property is exploited in microbiological studies to assess bacterial and eukaryotic cell health .

- Enzymatic Activity Detection: It serves as a substrate for various enzymes, including glycosidases and glutathione transferases, making it valuable in biochemical assays for enzyme activity measurement .

Sensor Development

The compound has been integrated into nanosensors for detecting specific biological targets. These sensors leverage the fluorescent properties of Ammonium 3-oxo-3H-phenoxazin-7-olate to provide real-time imaging and quantification of biomolecules in complex environments:

- Fluorescent Nanosensors: Recent studies have developed nanosensors that utilize this compound to emit fluorescence upon binding to specific targets, enhancing the sensitivity and specificity of diagnostic tools .

Food Safety and Quality Control

In food science, Ammonium 3-oxo-3H-phenoxazin-7-olate is employed as a reductive indicator in various assays:

- Detection of Contaminants: It aids in the detection of reductases and other enzymatic activities in food products, which can indicate spoilage or contamination .

Case Study 1: Cell Viability Testing

A study demonstrated the use of Ammonium 3-oxo-3H-phenoxazin-7-olate in assessing the viability of E. coli under different stress conditions. The compound was used to measure fluorescence intensity correlating with cell health, providing insights into microbial resistance mechanisms.

Case Study 2: Nanosensor Application

Research published in Nature described a novel approach using Ammonium 3-oxo-3H-phenoxazin-7-olate-based nanosensors for live-cell imaging. The sensors were able to detect target proteins on the surface of Staphylococcus aureus, showcasing their potential for real-time monitoring of bacterial infections .

Comparative Data Table

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Biological Assays | Cell viability assays | Quantitative measurement of cell health |

| Enzymatic activity detection | Versatile substrate for various enzymes | |

| Sensor Development | Fluorescent nanosensors | High sensitivity and specificity |

| Food Safety | Detection of contaminants | Ensures food quality and safety |

Mechanism of Action

The mechanism by which lacmoid exerts its effects involves its ability to change color in response to pH variations. Ammonium 3-oxo-3h-phenoxazin-7-olate appears yellow under acidic conditions and red under alkaline conditions. This color change is due to the protonation and deprotonation of the compound’s functional groups, which alter its electronic structure and, consequently, its absorption and fluorescence properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitro-Substituents

7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one

- Structure: Features a nitrofuran group linked via a methoxy bridge to the phenoxazine core.

- Function : Acts as a fluorescent probe for nitroreductase (NTR) detection. The nitro group undergoes enzymatic reduction to an amine, releasing resorufin and triggering fluorescence (λex/λem = 550/585 nm).

- Key Data : Detection limit of 0.27 ng/mL for NTR; used for imaging hypoxic tumor cells .

7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one

- Structure : Similar to the nitrofuran analogue but substitutes furan with thiophene.

- Function : Also serves as an NTR probe but exhibits altered electronic properties due to sulfur’s polarizability. Demonstrates real-time detection of bacterial nitroreductase (e.g., in E. coli) .

Comparison with Ammonium 3-oxo-3H-phenoxazin-7-olate:

- Solubility : The ammonium group improves aqueous solubility (>50 mg/mL) compared to nitro analogues (<10 mg/mL in water).

- Fluorescence : While nitro-substituted probes show fluorescence activation upon reduction, the ammonium derivative may exhibit intrinsic fluorescence modulated by environmental factors (e.g., polarity, metal chelation) .

Bioactive Phenoxazine Derivatives

Resorufin (7-Hydroxy-3H-phenoxazin-3-one)

Comparison :

- The ammonium olate group in the target compound stabilizes the deprotonated form, ensuring fluorescence activity across a broader pH range (pH 4–9 vs. resorufin’s pH 6–9) .

3,7-Diamino-phenoxazinylium Betaine

Comparison :

- The ammonium 3-oxo-7-olate derivative lacks amino groups but shares redox activity. The ketone and olate groups enable chelation of divalent cations (e.g., Ca<sup>2+</sup>), a property absent in amino-substituted analogues .

Quantitative Structure-Activity Relationship (QSAR) Insights

- Electron-Withdrawing Groups (EWGs): Nitro and ketone groups in phenoxazines enhance electrophilicity, critical for enzymatic interactions (e.g., NTR binding). The ammonium olate group, however, acts as an electron donor, reducing reactivity toward reductases .

- Hydrogen Bonding : The olate group forms stronger hydrogen bonds compared to hydroxyl or methoxy substituents, influencing solubility and target binding .

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on C12H9NO4<sup>−</sup> + NH4<sup>+</sup>.

Table 2: Solubility and Stability

| Compound | Water Solubility (mg/mL) | Stability in Aqueous Buffer (pH 7.4) |

|---|---|---|

| Ammonium 3-oxo-3H-phenoxazin-7-olate | >50 | Stable (>24 hrs) |

| 7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one | <10 | Degrades under light (t<="" hrs)="" sub>="4" td=""> >1> |

Biological Activity

Ammonium 3-oxo-3H-phenoxazin-7-olate, commonly referred to as Resorcinol Blue , is a phenoxazine derivative with significant biological activity. This compound is recognized for its roles in various biological and chemical applications, particularly in microbiological studies, histological diagnostics, and as a redox indicator. This article provides an in-depth overview of the biological activity of Ammonium 3-oxo-3H-phenoxazin-7-olate, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₀N₂O₃

- Molecular Weight : 230.22 g/mol

- CAS Number : 42249-61-6

- Appearance : Yellow to red crystalline powder with strong fluorescence properties.

Ammonium 3-oxo-3H-phenoxazin-7-olate exhibits its biological activity primarily through its ability to undergo redox reactions. The compound changes color in response to pH variations, appearing yellow under acidic conditions and red under alkaline conditions. This property is attributed to the protonation and deprotonation of its functional groups, which alters its electronic structure and fluorescence characteristics .

Interaction with Biomolecules

Research indicates that Ammonium 3-oxo-3H-phenoxazin-7-olate can act as a nonspecific inhibitor of protein aggregation. It interacts with proteins like alpha-synuclein without significantly altering their secondary structures, suggesting that its inhibitory effects stem from binding to aggregation-prone regions rather than globally altering protein conformation .

Biological Applications

- Microbiological Studies :

- Histological Diagnostics :

- Chemical Indicator :

-

Food Research :

- Utilized for testing reductase activity and examining bacterial contamination in food products like milk.

Case Study 1: Protein Aggregation Inhibition

A study investigated the effects of Ammonium 3-oxo-3H-phenoxazin-7-olate on alpha-synuclein aggregation. The findings suggested that while the compound inhibits aggregation, it does not induce significant changes in the protein's secondary structure, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Fluorescence-Based Viability Assays

In microbiological assays, Ammonium 3-oxo-3H-phenoxazin-7-olate was shown to effectively differentiate between viable and nonviable cells through fluorescence intensity measurements. This property has been harnessed in various applications ranging from clinical diagnostics to food safety testing .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Resorufin | Phenoxazine derivative | More fluorescent than Resazurin; used in similar assays. |

| Phenoxazine | Parent compound | Basic structure from which derivatives are synthesized. |

| Ammonium 3-Oxo-3H-Pheoxazin–7-Olate | Salt form | Similar applications but different solubility properties. |

| 6,8-Di-(tert-butyl)-3H-Pheoxazin–3-one | Sterically hindered derivative | Enhanced stability and luminescence properties. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.